Acétate de méthyle 2-(pyridazin-3-YL)

Vue d'ensemble

Description

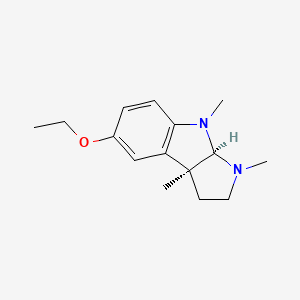

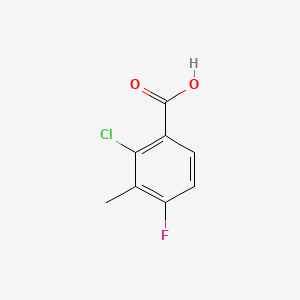

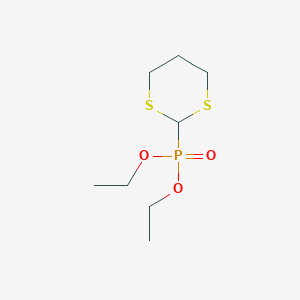

“Methyl 2-(pyridazin-3-YL)acetate” is a chemical compound with the molecular formula C7H8N2O2 . It is a derivative of pyridazine, a six-membered heterocycle containing two nitrogen atoms in adjacent positions .

Synthesis Analysis

The synthesis of pyridazine derivatives, including “Methyl 2-(pyridazin-3-YL)acetate”, has been well studied. A common synthesis method involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has also been reported .Molecular Structure Analysis

The molecular structure of “Methyl 2-(pyridazin-3-YL)acetate” is characterized by a pyridazine ring, which is a six-membered heterocyclic scaffold containing two nitrogen atoms in adjacent positions . The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .Chemical Reactions Analysis

Pyridazine derivatives, including “Methyl 2-(pyridazin-3-YL)acetate”, exhibit a wide range of chemical reactions. These include both reactions of the diazine ring and reactions of various substituents attached to the ring . The chemical properties of pyridazines are considered, including both reactions of the diazine ring and reactions of various substituents attached to the ring .Physical and Chemical Properties Analysis

“Methyl 2-(pyridazin-3-YL)acetate” is a solid at room temperature . It has a molecular weight of 152.15 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Recherche pharmacologique Activité anti-inflammatoire

Les dérivés de l’« acétate de méthyle 2-(pyridazin-3-YL) » ont été étudiés pour leurs propriétés pharmacologiques, en particulier dans le contexte de l’activité anti-inflammatoire. Des composés comme les dérivés 5-acyl-N-méthyle ont montré un potentiel dans l’inhibition de la prostaglandine E2 et de l’activité des interleukines, qui sont des composants clés de la réponse inflammatoire .

Thérapeutique cardiaque Inhibiteurs de la PDE-III

Les dérivés de la pyridazine ont été identifiés comme de puissants inhibiteurs de la PDE-III, qui sont importants dans le traitement des maladies cardiaques. Un groupe méthyle à des positions spécifiques sur le cycle dihydropyridazinone, semblable à l’« acétate de méthyle 2-(pyridazin-3-YL) », conduit à une puissance accrue, suggérant des applications potentielles dans le développement de thérapeutiques cardiaques .

Reconnaissance moléculaire Stabilité structurale

L’hétérocycle de la pyridazine est connu pour son rôle dans la reconnaissance moléculaire en raison de sa structure stable. Par exemple, un composé apparenté, la 3-méthyl-6-(thiophène-2-yl)pyridazine, est stabilisé dans une topographie plane par une interaction énergétiquement productive, ce qui indique que l’« acétate de méthyle 2-(pyridazin-3-YL) » pourrait être utilisé dans des études de reconnaissance moléculaire où la stabilité structurale est cruciale .

Découverte de médicaments Chimie hétérocyclique

Le cycle pyridazine est un motif courant dans la découverte de médicaments en raison de sa chimie hétérocyclique qui offre diverses activités biologiques. L’« acétate de méthyle 2-(pyridazin-3-YL) » pourrait être impliqué dans la synthèse de nouveaux composés ayant des avantages thérapeutiques potentiels .

Synthèse organique Réactions de fermeture de cycle

En synthèse organique, les composés de la pyridazine sont utilisés pour les réactions de fermeture de cycle afin de former des structures complexes telles que les azapentalènes. La réactivité de l’« acétate de méthyle 2-(pyridazin-3-YL) » pourrait être explorée pour la synthèse de nouveaux cadres organiques .

Mécanisme D'action

Target of Action

Methyl 2-(pyridazin-3-YL)acetate is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry, utilized against a range of biological targets and physiological effects . .

Mode of Action

Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities . For instance, some compounds like 5-acyl-N-methyl derivative were seen to be active in the inhibition of prostaglandin E2 and interleukin activity .

Biochemical Pathways

Pyridazine derivatives have been demonstrated to possess a wide range of biological properties, suggesting that they may affect multiple biochemical pathways .

Result of Action

Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities .

Safety and Hazards

“Methyl 2-(pyridazin-3-YL)acetate” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Orientations Futures

Pyridazine derivatives, including “Methyl 2-(pyridazin-3-YL)acetate”, have been attracting substantial interest due to their potential pharmaceutical applications . The practical significance of these compounds is demonstrated and published data of the last decade devoted to them are considered systematically . The modern synthetic approaches to pyridazine derivatives are described in detail, analyzed, and classified according to the precursor molecules involved in ring closure . Particular attention is given to the application of some pyridazine derivatives as pharmaceuticals, optical materials, and ligands for catalysis .

Analyse Biochimique

Biochemical Properties

Methyl 2-(pyridazin-3-YL)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, pyridazine derivatives, including Methyl 2-(pyridazin-3-YL)acetate, have been shown to inhibit phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides . This interaction can modulate various signaling pathways and physiological processes.

Cellular Effects

Methyl 2-(pyridazin-3-YL)acetate affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyridazine derivatives can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling molecules . This can impact processes such as cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of Methyl 2-(pyridazin-3-YL)acetate involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, its interaction with PDE enzymes leads to the inhibition of cyclic nucleotide degradation, thereby increasing the levels of cyclic AMP or GMP . This can result in the activation of downstream signaling pathways and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-(pyridazin-3-YL)acetate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyridazine derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to Methyl 2-(pyridazin-3-YL)acetate can lead to sustained changes in cellular signaling and function.

Dosage Effects in Animal Models

The effects of Methyl 2-(pyridazin-3-YL)acetate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anti-cancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Methyl 2-(pyridazin-3-YL)acetate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound can undergo various metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s efficacy and safety profile.

Transport and Distribution

The transport and distribution of Methyl 2-(pyridazin-3-YL)acetate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. This distribution pattern can affect the compound’s biological activity and therapeutic potential.

Subcellular Localization

Methyl 2-(pyridazin-3-YL)acetate exhibits specific subcellular localization, which can impact its activity and function. The compound can be targeted to particular cellular compartments or organelles through post-translational modifications or targeting signals . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, affecting cellular metabolism . Understanding its subcellular localization is crucial for elucidating its mechanism of action.

Propriétés

IUPAC Name |

methyl 2-pyridazin-3-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-7(10)5-6-3-2-4-8-9-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGFGBBDBCPGQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423332 | |

| Record name | Methyl 2-pyridazin-3-ylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37444-32-9 | |

| Record name | Methyl 2-pyridazin-3-ylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile](/img/structure/B1353507.png)